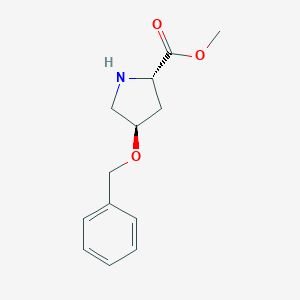

Trans Methyl O-benzyl-L-4-hydroxyproline

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBYGFMCYASWNS-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428634 | |

| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113490-76-9 | |

| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Trans Methyl O Benzyl L 4 Hydroxyproline

Preparative Routes to Trans Methyl O-benzyl-L-4-hydroxyproline

The synthesis of this compound typically begins with the naturally abundant and inexpensive chiral precursor, trans-4-hydroxy-L-proline. The synthetic sequence involves the protection of the amine, etherification of the hydroxyl group, and esterification of the carboxylic acid. The order of these steps can be varied, but protection of the amine is generally the initial step to prevent side reactions.

O-Benzylation Strategies for L-4-Hydroxyproline Precursors

The formation of the benzyl (B1604629) ether at the C4 position is a critical step. This transformation is typically achieved via a Williamson ether synthesis. First, the nitrogen of the pyrrolidine (B122466) ring is protected, commonly with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, to prevent N-alkylation. The hydroxyl group of the N-protected hydroxyproline (B1673980) is then deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide subsequently reacts with benzyl bromide (BnBr) to yield the O-benzyl ether. This strategy is effective for producing O-benzylated hydroxyproline derivatives that can be carried forward to the final product.

Esterification Techniques for Methyl Ester Formation

The conversion of the carboxylic acid moiety to a methyl ester is the final key transformation. Several standard methods can be employed for this esterification.

Fischer-Speier Esterification : This is a classic and widely used acid-catalyzed method. youtube.comnih.govmasterorganicchemistry.comorganic-chemistry.org The O-benzylated L-4-hydroxyproline precursor is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). youtube.comnih.govmasterorganicchemistry.comorganic-chemistry.org The reaction equilibrium is driven towards the ester product by using a large excess of methanol or by removing the water formed during the reaction. masterorganicchemistry.comorganic-chemistry.org

Coupling Reagents : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate esterification under milder conditions. This method is particularly useful when the starting material is sensitive to strong acids and high temperatures.

Alkyl Halides : After protecting the amine group, the carboxylic acid can be converted to its corresponding salt (e.g., a cesium salt) and then reacted with an alkyl halide like methyl iodide.

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, Catalytic H₂SO₄ or p-TsOH | Reflux | Inexpensive reagents, suitable for large scale. masterorganicchemistry.com | Requires harsh acidic conditions and high temperatures; reversible reaction. masterorganicchemistry.com |

| DCC Coupling | Methanol, DCC, DMAP (catalyst) | Room Temperature | Mild conditions, high yield. | DCC is a known allergen; dicyclohexylurea byproduct can be difficult to remove. |

| Alkylation | Base (e.g., Cs₂CO₃), Methyl Iodide | Room Temperature | Mild conditions, avoids strong acids. | Methyl iodide is toxic and volatile. |

Stereocontrolled Synthesis of Analogs and Derivatives

The hydroxyproline scaffold is a versatile platform for synthesizing a wide array of analogs with controlled stereochemistry. nih.gov The ability to modify the stereocenters and functionalize the pyrrolidine ring has led to the development of novel compounds with significant biological applications. chemimpex.com

Control of C4 Stereochemistry and Epimerization Studies

The stereochemistry at the C4 position, which bears the hydroxyl or benzyloxy group, significantly influences the conformational preference of the pyrrolidine ring and, consequently, the biological activity of its derivatives. While the target compound has a trans configuration (2S,4R), methods to access the cis diastereomer (2S,4S) are crucial for structure-activity relationship studies.

Mitsunobu Reaction : The Mitsunobu reaction is a powerful method for achieving stereochemical inversion at a secondary alcohol. organic-chemistry.org Treating an N-protected trans-4-hydroxy-L-proline derivative with a suitable acid (e.g., p-nitrobenzoic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) results in the formation of an ester with inverted stereochemistry at C4. nih.govchinesechemsoc.orgnih.govnih.gov Subsequent hydrolysis of this ester yields the cis-4-hydroxy-L-proline derivative. nih.gov This two-step inversion process is a reliable way to access the 4S-hydroxyproline scaffold from the more common 4R-isomer. nih.govnih.gov

Oxidation-Reduction : An alternative strategy involves the oxidation of the C4 hydroxyl group to a ketone using reagents like trichloroisocyanuric acid (TCICA) and TEMPO. mdpi.com The resulting 4-ketoproline derivative can then be stereoselectively reduced. The choice of reducing agent determines the stereochemical outcome, allowing for controlled access to either the cis or trans alcohol.

Epimerization : Studies have shown that epimerization at the C4 position can occur under certain conditions. For example, enzymatic epimerization is known in biological systems, with enzymes like 4-hydroxyproline-2-epimerase capable of interconverting isomers. researchgate.net

| Method | Description | Outcome |

|---|---|---|

| Mitsunobu Reaction | Coupling of a secondary alcohol with an acidic nucleophile using PPh₃ and DEAD/DIAD. organic-chemistry.org | Clean inversion of stereochemistry at the C4 hydroxyl group. organic-chemistry.orgnih.govnih.gov |

| Oxidation-Reduction | Oxidation of the C4-OH to a ketone, followed by stereoselective reduction. mdpi.com | Provides access to both cis and trans isomers depending on the reducing agent. |

Nucleophilic Substitution Reactions for Pyrrolidine Ring Functionalization

The hydroxyl group at the C4 position serves as a convenient handle for introducing a wide range of functional groups through nucleophilic substitution reactions. After converting the hydroxyl into a better leaving group, various nucleophiles can be used to functionalize the pyrrolidine ring.

A common approach is the Appel reaction, where the hydroxyproline derivative is treated with triphenylphosphine and a carbon tetrahalide (e.g., CCl₄ or CBr₄) to convert the alcohol into the corresponding halide with inversion of stereochemistry. nih.gov For instance, N-Boc-trans-4-hydroxy-L-proline benzyl ester can be converted to N-Boc-cis-4-chloro-L-proline benzyl ester. nih.gov This chloro-derivative is a versatile intermediate for further substitution with nucleophiles such as azides, thiols, and amines to generate a library of 4-substituted proline analogs.

| Initial Transformation | Reagents | Intermediate | Subsequent Nucleophile | Final Product |

|---|---|---|---|---|

| Appel Reaction | PPh₃, CCl₄ | 4-Chloroproline derivative nih.gov | Sodium Azide (NaN₃) | 4-Azidoproline derivative |

| Mitsunobu Reaction | Thiolacetic acid, PPh₃, DIAD | 4-Thioacetylproline derivative nih.gov | Hydrazine (hydrolysis) | 4-Thioproline derivative nih.gov |

| Mitsunobu Reaction | 4-Iodophenol, PPh₃, ADDP | 4-(Iodophenoxy)proline derivative nih.gov | - | - |

Approaches to Enantiospecificity in Related Hydroxyproline Scaffolds

The synthesis of enantiomerically pure compounds is paramount in pharmaceutical development. The use of trans-4-hydroxy-L-proline as a starting material is a prime example of a "chiral pool" synthesis strategy. sigmaaldrich.comnih.gov This approach leverages the inherent, well-defined stereochemistry of a readily available natural product to build complex chiral molecules without the need for asymmetric synthesis or chiral resolution steps. nih.govnih.gov

By starting with L-hydroxyproline, the stereocenters at C2 and C4 are already set. Synthetic transformations are designed to proceed without affecting the chirality at the C2 position. As discussed, reactions at the C4 position, such as the Mitsunobu reaction or oxidation-reduction sequences, are performed stereoselectively to either retain or invert the configuration in a controlled manner. nih.govmdpi.com This enantiospecific approach ensures that the resulting analogs and derivatives of this compound are obtained with high optical purity, which is essential for evaluating their specific interactions with chiral biological targets. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| trans-4-hydroxy-L-proline |

| tert-butyloxycarbonyl (Boc) |

| benzyloxycarbonyl (Cbz) |

| Sodium hydride |

| Benzyl bromide |

| Sulfuric acid |

| p-toluenesulfonic acid |

| Dicyclohexylcarbodiimide (DCC) |

| Methyl iodide |

| cis-4-hydroxy-L-proline |

| p-nitrobenzoic acid |

| Triphenylphosphine |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Trichloroisocyanuric acid (TCICA) |

| TEMPO |

| 4-ketoproline |

| N-Boc-trans-4-hydroxy-L-proline benzyl ester |

| N-Boc-cis-4-chloro-L-proline benzyl ester |

| Sodium Azide |

| Thiolacetic acid |

| 4-Iodophenol |

| 1,1'-(Azodicarbonyl)dipiperidine (ADDP) |

Chemoenzymatic and Biocatalytic Synthesis of Hydroxyproline Isomers

The synthesis of various hydroxyproline isomers is a significant area of research, driven by their importance as chiral building blocks for pharmaceuticals and other specialty chemicals. researchgate.net While traditional methods for producing the most common isomer, trans-4-hydroxy-L-proline, have relied on the acid hydrolysis of collagen, this process is associated with environmental concerns and complex purification steps. d-nb.info Consequently, chemoenzymatic and biocatalytic approaches have emerged as more sustainable and highly selective alternatives. These methods leverage the regio- and stereoselectivity of enzymes, particularly proline hydroxylases, to produce specific hydroxyproline isomers that are difficult to obtain through conventional chemical synthesis. nih.gov

Biocatalytic strategies often employ whole-cell systems, where microorganisms are engineered to express specific enzymes, or they may use isolated enzymes. d-nb.info These enzymatic reactions can produce all naturally occurring isomers of hydroxyproline with high precision. nih.gov The integration of microbial metabolism with enzymatic catalysis, especially using engineered Escherichia coli, has proven to be a robust platform for producing these valuable compounds. nih.govproquest.com

Microbial Production of L-Hydroxyproline

The direct production of L-hydroxyproline from simple carbon sources like glucose via fermentation is a key objective in industrial biotechnology. mdpi.com This is achieved by constructing recombinant microbial strains, primarily Escherichia coli and Corynebacterium glutamicum, that are engineered to perform the necessary biochemical transformations. d-nb.infonih.gov These microorganisms, which naturally lack the pathway, are equipped with genes encoding for proline hydroxylase, enabling them to convert L-proline into L-hydroxyproline. nih.gov

A significant challenge in this whole-cell biocatalysis is ensuring an adequate supply of the precursors: L-proline and the co-substrate α-ketoglutarate (α-KG). d-nb.infomdpi.com Metabolic engineering strategies focus on enhancing the biosynthetic pathways for both. For instance, the citric acid cycle is manipulated to increase the availability of α-KG, which is a direct precursor for glutamic acid and, subsequently, L-proline. mdpi.comnih.gov

Research has demonstrated the successful construction of recombinant E. coli strains capable of producing trans-4-hydroxy-L-proline. By expressing a proline-4-hydroxylase (P4H) gene, these strains can accumulate the product in the fermentation medium. Optimization of fermentation conditions, such as temperature and medium composition, has been shown to significantly increase yields. For example, one study reported an increase in production from 550 mg/L to 1800 mg/L after optimizing shake flask conditions. mdpi.com Another study achieved a yield of 41 g/L in 100 hours by cultivating recombinant E. coli in a medium containing L-proline and glucose. researchgate.net

| Microorganism | Engineering Strategy | Key Fermentation Parameters | Reported Yield |

|---|---|---|---|

| Escherichia coli | Expression of proline-4-hydroxylase; optimization of citric acid cycle and L-proline biosynthesis pathways. | Optimized temperature (30°C), pH, and medium components. | Up to 1800 mg/L in shake flask. mdpi.com |

| Escherichia coli | Overexpression of a proline 4-hydroxylase gene from Dactylosporangium sp. | Cultivation in a medium containing L-proline and glucose for 100 hours. | 41 g/L. researchgate.net |

| Corynebacterium glutamicum | Introduction and expression of trans-proline 4-hydroxylase (trans-P4H) gene. | Fermentation in glucose-containing minimal medium without external proline addition. | Demonstrated successful production, though yields were lower than in recombinant E. coli. d-nb.info |

Proline Hydroxylase-Mediated Transformations

The key enzymes enabling the biocatalytic production of hydroxyproline are the proline hydroxylases. proquest.com These enzymes catalyze the regio- and stereospecific hydroxylation of L-proline to form various isomers of hydroxyproline. acs.org Proline hydroxylases that act on free L-proline are typically non-heme, iron(II)-dependent dioxygenases that belong to the 2-oxoglutarate-dependent dioxygenase superfamily. nih.govwikipedia.org

The catalytic mechanism of these enzymes is a complex oxidative reaction that requires molecular oxygen (O₂), ferrous iron (Fe²⁺), and α-ketoglutarate (α-KG) as essential co-substrates. nih.govresearchgate.net During the reaction, α-KG is oxidatively decarboxylated to succinate and CO₂, while one atom of the O₂ molecule is incorporated into the proline substrate as a hydroxyl group, and the other is incorporated into succinate. wikipedia.orgnih.gov Ascorbate is often required in vitro to reduce the iron center from the inactive ferric (Fe³⁺) state back to the active ferrous (Fe²⁺) state. nih.govwikipedia.org

The reaction catalyzed by prolyl-4-hydroxylase (P4H) can be summarized as: L-proline + α-ketoglutarate + O₂ → (2S, 4R)-4-hydroxyproline + succinate + CO₂ wikipedia.org

Different proline hydroxylases exhibit distinct specificities, allowing for the targeted synthesis of specific isomers. For example, proline 4-hydroxylases (P4Hs) introduce a hydroxyl group at the C-4 position, producing trans-4-hydroxy-L-proline. d-nb.info Other hydroxylases can target the C-3 position or produce the cis isomer. nih.gov This enzymatic specificity is a powerful tool for generating a diverse range of hydroxyproline isomers for various applications. proquest.com For instance, cis-4-L-Hyp has been investigated for its potential as an anticancer agent due to its ability to inhibit collagen biosynthesis in cancer cells. proquest.com

| Enzyme Type | Substrate | Co-substrates | Product Isomer(s) | Key Characteristics |

|---|---|---|---|---|

| Proline 4-hydroxylase (P4H) | L-proline | α-ketoglutarate, O₂, Fe²⁺ | trans-4-hydroxy-L-proline d-nb.info | Highly regio- and stereospecific for the C-4 position. acs.org |

| Proline 3-hydroxylase | L-proline | α-ketoglutarate, O₂, Fe²⁺ | trans-3-hydroxy-L-proline, cis-3-hydroxy-L-proline nih.gov | Targets the C-3 position of the proline ring. |

| 4-oxo-L-proline reductase | 4-oxo-L-proline | NAD(P)H | cis-4-hydroxy-L-proline researchgate.net | A reductase that can be used in chemoenzymatic routes to produce the cis isomer. |

Derivatization and Functionalization of the Trans Methyl O Benzyl L 4 Hydroxyproline Scaffold

Modifications at the Pyrrolidine (B122466) Nitrogen and Carboxyl Functionalities

The secondary amine and the methyl ester of trans methyl O-benzyl-L-4-hydroxyproline are primary sites for synthetic elaboration, allowing for the introduction of a wide array of substituents and the formation of amide bonds crucial for peptide synthesis and the construction of advanced molecular frameworks.

N-Protection and Deprotection Strategies

The protection of the pyrrolidine nitrogen is a critical step in orchestrating the regioselective functionalization of the this compound scaffold. The choice of the protecting group is dictated by its stability under subsequent reaction conditions and the ease of its selective removal. Commonly employed N-protecting groups for this and similar proline derivatives include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is typically introduced by reacting the proline derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as sodium bicarbonate or triethylamine. This protecting group is valued for its stability under a wide range of non-acidic conditions. Deprotection of the N-Boc group is readily achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov

The Cbz group , on the other hand, is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. ontosight.aiguidechem.com A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for the manipulation of other functional groups. Its removal is typically accomplished through catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst, which cleaves the benzyl group to release the free amine. organic-chemistry.org

| Protecting Group | Introduction Reagent | Deprotection Condition | Key Features |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) | Stable to a wide range of non-acidic conditions. |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., Pd/C, H₂) | Stable to acidic and basic conditions. |

Ester and Amide Linkage Formation for Advanced Intermediates

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amide bonds. This transformation is fundamental to its application in peptide synthesis and the construction of more complex molecules. chemimpex.comchemimpex.com

A plethora of peptide coupling reagents have been developed to facilitate efficient amide bond formation while minimizing side reactions and racemization. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (OxymaPure®) to suppress side reactions. sigmaaldrich.combachem.com Phosphonium salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium/uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), are also highly effective. sigmaaldrich.combachem.com

The general procedure for amide bond formation involves the activation of the N-protected carboxylic acid derivative of trans O-benzyl-L-4-hydroxyproline with a coupling reagent, followed by the addition of the desired amine component. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity of the final product.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Widely used, often with additives to prevent side reactions. |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, particularly for hindered amino acids. |

| Aminium/Uronium Salts | HATU, HBTU | Very efficient, rapid reactions with minimal racemization. |

Regioselective and Stereoselective Functionalization of the 4-Hydroxyl Group

The 4-position of the pyrrolidine ring, bearing the benzyloxy group, is a key site for introducing structural diversity. While the benzyl ether is a protecting group, its removal unmasks a hydroxyl group that can be further functionalized. Alternatively, the stereochemistry at the C4 position can be inverted or the group can be eliminated to introduce unsaturation.

Etherification and Esterification of the Benzyloxy Moiety

The term "benzyloxy moiety" in this context primarily refers to the synthetic potential of the underlying 4-hydroxyl group. The benzyl ether can be cleaved via hydrogenolysis to reveal the free hydroxyl group. This hydroxyl group can then undergo a variety of transformations, including etherification and esterification.

A powerful method for both etherification and esterification with inversion of stereochemistry at the C4 position is the Mitsunobu reaction . wikipedia.orgacs.org This reaction involves the treatment of the N-protected 4-hydroxyproline (B1632879) methyl ester with an alcohol (for etherification) or a carboxylic acid (for esterification) in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of the configuration at the chiral center. This allows for the synthesis of the corresponding cis-4-substituted proline derivatives from the trans-hydroxyproline starting material.

For instance, the Mitsunobu reaction of N-Boc-trans-4-hydroxy-L-proline methyl ester with various phenols can yield a range of 4-aryloxy proline derivatives. Similarly, using carboxylic acids as the nucleophile leads to the formation of 4-acyloxy proline derivatives.

Generation of Unsaturated Pyrrolidine Derivatives

The introduction of a double bond into the pyrrolidine ring of this compound derivatives can be achieved through elimination reactions. A common strategy involves the conversion of the 4-hydroxyl group (after debenzylation) into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), followed by base-induced elimination.

For example, treatment of N-protected trans-4-hydroxy-L-proline methyl ester with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate. Subsequent treatment with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can then induce E2 elimination to afford the corresponding Δ³-proline derivative. The regioselectivity of the elimination is influenced by the stereochemistry of the starting material and the reaction conditions.

Construction of Complex Polycyclic and Bridged Architectures

The rigid scaffold of this compound serves as an excellent starting point for the synthesis of more complex, conformationally constrained polycyclic and bridged systems. These structures are of significant interest in medicinal chemistry as they can mimic peptide turns and present substituents in well-defined spatial orientations.

One approach to building such architectures involves intramolecular cyclization reactions. For instance, functionalization of both the pyrrolidine nitrogen and the 4-position with appropriate reactive groups can set the stage for a ring-closing reaction. An example is the synthesis of azabicyclo[X.Y.Z]alkanes , which can be achieved through various strategies, including intramolecular Mannich reactions, where an enol or enolate attacks an iminium ion generated from the pyrrolidine nitrogen and a carbonyl group. researchgate.netresearchgate.net

Furthermore, the principles of 1,3-dipolar cycloaddition can be applied, where an azomethine ylide generated from the proline scaffold reacts with a dipolarophile to construct a new ring. Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of bicyclic proline derivatives. This involves introducing two terminal alkene functionalities onto the proline scaffold and then using a ruthenium-based catalyst to effect the ring closure. researchgate.net

The synthesis of spirocyclic derivatives is another avenue for creating complex architectures. This can be achieved by generating a reactive center adjacent to a quaternary carbon, which can then participate in a cyclization reaction. For example, functionalization at the 3-position of the pyrrolidine ring, followed by an intramolecular reaction with a substituent at the 4-position, can lead to the formation of a spirocyclic system. nih.gov

The versatility of the this compound scaffold, combined with a wide range of modern synthetic methodologies, provides access to a rich diversity of complex molecular architectures with potential applications in various fields of chemical and biological sciences.

Synthesis of Diketopiperazines Incorporating Hydroxyproline (B1673980) Units

Diketopiperazines (DKPs) are a class of cyclic dipeptides that exhibit a broad spectrum of biological activities. The incorporation of the constrained hydroxyproline motif into DKP scaffolds can enforce specific conformations, which is crucial for their biological function. The synthesis of diketopiperazines from this compound typically involves a two-step sequence: peptide coupling followed by cyclization.

A general approach begins with the coupling of N-protected this compound with a second amino acid ester. For instance, the coupling of Boc-protected O-benzyl-L-4-hydroxyproline with an amino acid methyl ester, such as L-leucine methyl ester, can be achieved using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). This reaction yields the corresponding linear dipeptide ester.

Subsequent deprotection of the N-Boc group with an acid, such as trifluoroacetic acid (TFA), followed by heating in a high-boiling point solvent like sec-butanol/toluene, induces intramolecular cyclization to furnish the desired diketopiperazine. The benzyl ether protecting group on the hydroxyproline ring remains intact during this sequence, providing a handle for further functionalization if required. Alternatively, the benzyl group can be removed via hydrogenolysis to yield the corresponding hydroxy-diketopiperazine.

A plausible reaction scheme for the synthesis of a diketopiperazine incorporating O-benzyl-L-4-hydroxyproline is outlined below:

| Step | Reactants | Reagents | Product |

| 1. Peptide Coupling | Boc-O-benzyl-L-4-hydroxyproline, L-Leucine methyl ester | HATU, DIPEA, THF | Boc-O-benzyl-L-4-hydroxyprolyl-L-leucine methyl ester |

| 2. Deprotection | Boc-O-benzyl-L-4-hydroxyprolyl-L-leucine methyl ester | Trifluoroacetic acid, DCM | O-benzyl-L-4-hydroxyprolyl-L-leucine methyl ester |

| 3. Cyclization | O-benzyl-L-4-hydroxyprolyl-L-leucine methyl ester | sec-Butanol/Toluene, Heat | cyclo-(O-benzyl-L-4-hydroxyprolyl-L-leucyl) |

This methodology allows for the synthesis of a diverse library of diketopiperazines by varying the second amino acid component.

Design and Assembly of Tricyclic Peptidomimetic Frameworks

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties. The rigid scaffold of this compound is an excellent starting point for the construction of conformationally constrained peptidomimetics. Tricyclic frameworks, in particular, offer a high degree of structural rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.

One strategy to construct a tricyclic peptidomimetic framework involves the derivatization of the hydroxyl group of trans-4-hydroxy-L-proline. researchgate.net While the direct use of the O-benzyl derivative is not explicitly detailed in this specific synthesis, the methodology allows for the incorporation of such protected intermediates. The synthesis commences with the N-protection of trans-4-hydroxy-L-proline methyl ester, for example, with a Boc group. The protected hydroxyproline derivative is then coupled with a suitable bifunctional molecule to construct the tricyclic system.

For instance, a reported synthesis of a tricyclic scaffold involves the reaction of a hydroxyproline derivative with a tartaric acid derivative. researchgate.net This approach leads to the formation of a rigid framework where the pyrrolidine ring of hydroxyproline is fused with two other rings. The benzyl group on the hydroxyl function of the hydroxyproline can serve as a protecting group during the assembly of the tricyclic system and can be removed at a later stage to unmask the hydroxyl group for further functionalization.

The general synthetic approach can be summarized in the following table:

| Step | Description | Key Intermediates |

| 1 | Protection of the nitrogen and oxygen functionalities of trans-4-hydroxy-L-proline methyl ester. | N-Boc-O-benzyl-L-4-hydroxyproline methyl ester |

| 2 | Coupling with a suitable bicyclic precursor. | A di-functionalized molecule capable of forming two new rings. |

| 3 | Intramolecular cyclization reactions to form the tricyclic framework. | A rigid tricyclic peptidomimetic scaffold. |

| 4 | Selective deprotection to allow for further derivatization. | Unveiling reactive sites for further chemical modification. |

This strategy provides access to a novel class of conformationally constrained peptidomimetics with potential therapeutic applications.

Preparation of Hydroxyproline-Derived Bicyclic Phosphines

Chiral phosphines are an important class of ligands in asymmetric catalysis. The use of readily available chiral starting materials, such as hydroxyproline, for the synthesis of these ligands is a highly attractive approach. The synthesis of novel diastereoisomeric 2-aza-5-phosphabicyclo[2.2.1]heptanes from naturally occurring trans-4-hydroxy-L-proline has been reported. tcsedsystem.edunih.gov Although the synthesis starts from the unprotected hydroxyproline, the synthetic sequence involves the protection of the hydroxyl group, where a benzyl group is a common choice.

The synthesis begins with the reduction of the carboxylic acid of N-protected trans-4-hydroxy-L-proline to the corresponding alcohol. The resulting diol is then converted into a cyclic sulfate. Subsequent reaction with a phosphine source, followed by intramolecular cyclization, yields the bicyclic phosphine scaffold.

A key step in this synthesis involves the conversion of the hydroxyl groups into good leaving groups to facilitate the introduction of the phosphorus atom. While the cited literature may use tosylates, the use of a benzyl ether protecting group on the 4-hydroxyl position is a viable alternative during the initial steps to differentiate it from the newly formed primary alcohol.

The following table outlines the key transformations in the synthesis of bicyclic phosphines from a hydroxyproline scaffold:

| Step | Transformation | Intermediate |

| 1 | Protection of the amine and hydroxyl groups of trans-4-hydroxy-L-proline. | N-Boc-O-benzyl-L-4-hydroxyproline |

| 2 | Reduction of the carboxylic acid to a primary alcohol. | N-Boc-O-benzyl-4-hydroxyprolinol |

| 3 | Conversion of the hydroxyl groups into leaving groups (e.g., tosylates). | Ditosylated intermediate |

| 4 | Reaction with a primary phosphine and intramolecular cyclization. | Bicyclic phosphine oxide |

| 5 | Reduction of the phosphine oxide to the corresponding phosphine. | Chiral bicyclic phosphine ligand |

These hydroxyproline-derived bicyclic phosphines have been successfully applied as catalysts in asymmetric annulation reactions, demonstrating their potential in enantioselective synthesis. tcsedsystem.edunih.gov

Applications in Contemporary Organic Synthesis and Medicinal Chemistry Research

Role in Peptide and Peptidomimetic Design and Synthesis

The incorporation of modified amino acids is a cornerstone of modern peptide science, enabling the creation of molecules with enhanced stability, specific conformational preferences, and novel biological activities. Trans Methyl O-benzyl-L-4-hydroxyproline is a valuable derivative in this context, providing a protected form of 4-hydroxyproline (B1632879) that can be seamlessly integrated into synthetic protocols.

Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for the chemical synthesis of peptides. The integration of proline derivatives like this compound requires their conversion into a form compatible with standard SPPS protocols, most commonly the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. For use in SPPS, the title compound is typically used as its N-terminally protected, free carboxylic acid form: N-Fmoc-O-benzyl-L-trans-4-hydroxyproline .

The synthesis proceeds via the following general steps:

Anchoring : The C-terminal amino acid of the target peptide is attached to a solid support (resin).

Deprotection : The temporary Nα-Fmoc protecting group of the resin-bound amino acid is removed, typically using a piperidine (B6355638) solution, to expose a free amine.

Coupling : The N-Fmoc-O-benzyl-L-trans-4-hydroxyproline is pre-activated using coupling reagents (e.g., HBTU, HATU, DIC/HOBt) and added in excess to the resin to form a new peptide bond with the exposed amine.

Washing : Excess reagents and byproducts are removed by washing the resin.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the sequence. The O-benzyl group on the 4-hydroxy position serves as a permanent side-chain protecting group. It is stable to the basic conditions used for Fmoc removal but can be cleaved under the final acidic conditions (e.g., with trifluoroacetic acid, TFA) used to release the completed peptide from the resin and remove other acid-labile side-chain protecting groups. This orthogonal protection scheme makes it highly compatible with the Fmoc/tBu strategy. pku.edu.cn

The incorporation of a proline residue into a peptide chain introduces significant conformational constraints. Substituents on the pyrrolidine (B122466) ring further modulate these constraints, influencing the local and global structure of the peptide. The O-benzyl group at the C4 position exerts a profound influence through steric and stereoelectronic effects.

Proline's five-membered ring can adopt two primary puckered conformations: Cγ-exo and Cγ-endo. The substituent at the 4-position dictates the preferred pucker. For a trans-4-substituent (like the hydroxyl in trans-4-hydroxyproline), the substituent can be either axial or equatorial.

Steric Effects : The bulky O-benzyl group strongly disfavors an axial position due to steric hindrance. This biases the ring towards a Cγ-endo pucker, which places the substituent in a more stable pseudo-equatorial orientation.

Stereoelectronic Effects : Unlike the parent hydroxyproline (B1673980), where a transannular hydrogen bond between the 4-hydroxyl group and the backbone carbonyl can influence conformation, the O-benzyl ether derivative cannot form this interaction. The elimination of this hydrogen bond restores a more prototypical Cγ-endo pucker.

This enforced ring pucker pre-organizes the peptide backbone, restricting the accessible values of the φ (phi) and ψ (psi) dihedral angles and influencing the cis/trans isomerism of the preceding peptide bond. This conformational rigidity is exploited to stabilize specific secondary structures, such as β-turns and polyproline helices, which are critical for mediating protein-protein interactions. chemimpex.com

Table 1: General Influence of 4-Substituents on Proline Ring Pucker

| Substituent Type at C4 (trans/R configuration) | Dominant Effect | Preferred Ring Pucker | Rationale |

| Small, Electronegative (e.g., -OH, -F) | Stereoelectronic (Gauche Effect) | Cγ-exo | Stabilization from the alignment of the C-X and C-N bonds. |

| Bulky (e.g., -O-Benzyl, -phenyl) | Steric Hindrance | Cγ-endo | Minimizes steric clashes by placing the bulky group in a pseudo-equatorial position. |

This compound is not only incorporated directly into peptides but also serves as a versatile chiral starting material for the synthesis of more complex and conformationally constrained non-natural amino acids. The protected hydroxyl group provides a synthetic handle for further chemical modification, while the pyrrolidine ring acts as a rigid scaffold.

Researchers have used this and related building blocks to create a variety of proline analogs for peptidomimetic design. chemimpex.com For instance, the O-benzyl group can be removed and the resulting alcohol can be used to introduce other functionalities, mimicking the side chains of canonical amino acids like lysine (B10760008) or arginine, but on a rigid polyproline backbone. pku.edu.cn This strategy has been used to develop cell-penetrating peptides where facial amphiphilicity is engineered onto the rigid scaffold. pku.edu.cn Furthermore, 4-hydroxyproline derivatives are key intermediates in the synthesis of spirocyclic proline analogs and other complex heterocyclic structures used in medicinal chemistry to develop potent enzyme inhibitors. nih.gov

Utilization as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

The rigid, chiral structure of proline has made it one of the most important scaffolds in asymmetric organocatalysis. Derivatives like this compound are used to fine-tune the catalyst's properties, including its solubility, steric environment, and catalytic efficiency.

Proline and its derivatives catalyze a range of carbon-carbon bond-forming reactions by forming a chiral enamine or iminium ion intermediate with a carbonyl substrate. The substituent at the 4-position can significantly impact the catalyst's performance.

In the context of the aldol (B89426) reaction, 4-hydroxyproline ethers have been studied extensively as metal-free catalysts. rsc.org The catalytic cycle, based on the Hajos-Parrish-Eder-Sauer-Wiechert reaction, involves the formation of a chiral enamine between the secondary amine of the proline derivative and a ketone donor. This enamine then attacks an aldehyde acceptor from a specific face, dictated by the steric environment of the catalyst's transition state assembly. The bulky O-benzyl group can enhance stereoselectivity by creating a more defined chiral pocket, effectively shielding one face of the enamine and directing the incoming aldehyde.

Studies have shown that 4-benzyloxyprolyl derivatives can be attractive alternatives to proline, sometimes offering higher enantioselectivity at lower catalyst loadings. rsc.org The increased lipophilicity from the benzyl (B1604629) group can also improve solubility in non-polar organic solvents, expanding the range of applicable reaction conditions. acs.org

Table 2: Representative Performance of Hydroxyproline Derivatives in Asymmetric Reactions

| Reaction Type | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Aldol Addition | L-Proline | 100 | - | 65 |

| Aldol Addition | cis-3-Hydroxy-L-proline | 91 | - | 74 |

| Michael Addition | L-Proline | 88 | - | 54 |

| Michael Addition | trans-4-Hydroxy-L-proline | 95 | - | 75 |

| Mannich Reaction | L-Proline | 92 | 95:5 | 96 |

| Mannich Reaction | trans-4-Hydroxy-L-proline | 95 | 96:4 | >99 |

Data adapted from a comparative study on various hydroxyproline isomers as organocatalysts under standardized conditions. researchgate.net While not specifically O-benzyl derivatives, these results highlight the significant influence of 4-position substituents on catalytic outcomes.

Beyond organocatalysis, the chiral scaffold of this compound is a valuable starting point for the synthesis of chiral ligands for metal-catalyzed reactions. The pyrrolidine ring provides a rigid backbone onto which coordinating atoms, such as phosphorus or nitrogen, can be installed in a well-defined spatial arrangement.

A prominent example is the synthesis of rigid bicyclic phosphine (B1218219) ligands. Starting from trans-4-hydroxy-L-proline, multi-step syntheses can yield complex phosphines, such as 2-aza-5-phosphabicyclo[2.2.1]heptanes. nih.govacs.org In these syntheses, the hydroxyl group is a crucial chemical handle for building the bicyclic system. The O-benzyl protected form serves as a key intermediate, allowing other chemical transformations to be performed before the oxygen functionality is revealed or further modified. These phosphine ligands have proven highly effective as catalysts in asymmetric annulation reactions, affording chiral pyrrolines with excellent enantioselectivities. nih.govacs.org

Similarly, proline derivatives are incorporated into Schiff base ligands that can coordinate with metals like Ni(II) to form chiral complexes. beilstein-journals.org These complexes act as chiral glycine (B1666218) equivalents for the asymmetric synthesis of other amino acids. The benzyl group in such ligands often plays a crucial role in establishing the conformational rigidity of the metal complex through non-covalent interactions like π-stacking, which is essential for high stereoselectivity. beilstein-journals.org

Immobilization Strategies for Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports represents a significant advancement in sustainable chemistry, merging the high selectivity and activity of molecular catalysts with the practical benefits of heterogeneous systems, such as simplified product separation and catalyst recyclability. researchgate.net Proline and its derivatives are well-established as powerful chiral organocatalysts for a multitude of asymmetric transformations, including Aldol, Michael, and Mannich reactions. researchgate.netwikipedia.org However, their application in large-scale synthesis can be hampered by the need for high catalyst loadings and the difficulty of separating the catalyst from the reaction mixture.

Immobilization of proline derivatives, such as Trans-Methyl O-benzyl-L-4-hydroxyproline, onto solid supports provides an effective solution to these challenges. The core structure of this compound, featuring a reactive secondary amine, a hydroxyl group protected by a benzyl ether, and a methyl ester, offers multiple points for covalent attachment to a support while preserving the catalytically active pyrrolidine motif.

Several classes of materials have been successfully employed as supports for proline-based catalysts:

Polymers: Polystyrene is a common support, allowing for the development of catalysts that have demonstrated excellent yields and enantiomeric excesses (up to 99%) in asymmetric aldol reactions, often in aqueous media. researchgate.net

Silica: Silica gel can be functionalized and used to anchor proline catalysts. This approach has been used in supported ionic liquid catalysis, a method that enhances catalyst recycling. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high surface areas and tunable porosity, making them excellent carriers for catalysts. mdpi.com Proline derivatives can be incorporated into MOFs either by direct grafting to the organic linkers or through post-synthetic modification. researchgate.netmdpi.com

The strategy involves linking the proline derivative to the support material, creating a solid-phase catalyst that can be easily filtered and reused across multiple reaction cycles, often without a significant loss in activity or stereoselectivity. researchgate.net Research has shown that such immobilized systems can be used at least six times, maintaining reproducible results. researchgate.net

| Support Material | Description | Typical Reactions Catalyzed | Key Advantages |

|---|---|---|---|

| Polymers (e.g., Polystyrene) | Organic polymers functionalized for catalyst attachment. | Aldol Reactions, Michael Additions | High catalyst loading, excellent stereoselectivity, potential for use in aqueous media. researchgate.net |

| Silica Gel | Inorganic support with high surface area and thermal stability. | Aldol Reactions, Diels-Alder Reactions | Facilitates catalyst recycling through methods like supported ionic liquid catalysis. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Crystalline materials with tunable pores and exceptionally high surface area. mdpi.com | Aldol Reactions, Asymmetric Hydrogenation | Highly ordered structure, potential for enhanced activity and stability. researchgate.netmdpi.com |

Synthesis of Bioactive Molecules and Pharmacologically Relevant Compounds

Trans-Methyl O-benzyl-L-4-hydroxyproline is a versatile chiral building block in medicinal chemistry. Its conformationally restricted pyrrolidine ring serves as a valuable scaffold for designing molecules that can interact with high specificity at biological targets. The protecting groups on the hydroxyl (O-benzyl) and carboxylic acid (methyl ester) functionalities allow for selective manipulation of the amine group, making it an ideal starting material for the synthesis of diverse and complex bioactive compounds. chemimpex.com

Intermediates for Amino Acid Transporter Modulators

Amino acid transporters are crucial membrane proteins that regulate the flow of amino acids into and out of cells. Dysregulation of these transporters is implicated in various diseases, including cancer and neurological disorders. nih.gov The SLC1 family of neutral amino acid transporters, specifically SLC1A4 (ASCT1) and SLC1A5 (ASCT2), have emerged as important therapeutic targets. nih.govmdpi.com

The rigid structure of hydroxy-l-proline makes it an excellent scaffold for developing potent and selective inhibitors of these transporters. biorxiv.org Research has shown that the 4-hydroxyl group of trans-4-hydroxy-l-proline increases its affinity for SLC1A4 by approximately 20-fold compared to L-proline itself. nih.govmdpi.comresearchgate.net

Trans-Methyl O-benzyl-L-4-hydroxyproline serves as a key intermediate in the synthesis of novel alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs), a class of high-affinity inhibitors for SLC1A4 and SLC1A5. nih.gov The synthetic strategy involves using the protected hydroxyproline core and introducing further diversity by modifying the ring and its substituents to probe the ligand-binding sites of the transporters. biorxiv.org By starting with the O-benzyl protected form, chemists can build a library of analogs with different ether substitutions to optimize binding affinity and selectivity.

| Compound Class | Target Transporter(s) | Role of Hydroxyproline Core | Therapeutic Potential |

|---|---|---|---|

| Alkoxy Hydroxy-Pyrrolidine Carboxylic Acids (AHPCs) | SLC1A4 (ASCT1), SLC1A5 (ASCT2) nih.gov | Provides a conformationally restricted scaffold for designing selective inhibitors. biorxiv.org | Cancer, Neurological Diseases nih.gov |

| Benzyl/Alkyl Ether Substituted Prolinols | SLC1A4, SLC1A5 | Acts as a foundational structure for synthesizing derivatives that block anion conductance. mdpi.com | Modulation of amino acid exchange in pathological processes. biorxiv.org |

Precursors for Specialized Natural Products and Analogs

The unique stereochemistry and functionality of trans-4-hydroxy-l-proline make it an important chiral pool starting material for the total synthesis of complex natural products and their analogs. nih.govresearchgate.net Its protected form, Trans-Methyl O-benzyl-L-4-hydroxyproline, is particularly useful in multi-step syntheses where precise control over reactive sites is necessary.

The O-benzyl group provides robust protection for the hydroxyl function, remaining stable under a wide range of reaction conditions, while the methyl ester protects the carboxylic acid. This allows synthetic chemists to perform modifications on the nitrogen atom or other parts of the molecule before deprotecting the hydroxyl or carboxyl groups at a later stage. This strategic protection is crucial for building complex molecular architectures.

This building block is instrumental in the synthesis of:

Carbapenem (B1253116) Antibiotics: The pyrrolidine ring of hydroxyproline serves as a key structural component in certain carbapenem antibiotics. nih.govresearchgate.net

Alkaloids: It is a precursor for synthesizing complex alkaloids such as TAN1251A. researchgate.net

Macrocycles: The defined stereochemistry of the compound is valuable for constructing macrocyclic compounds, which are often explored for their therapeutic properties due to favorable solubility and metabolic stability. nih.gov

| Natural Product/Analog Class | Synthetic Utility of Protected Hydroxyproline | Example Compounds |

|---|---|---|

| Carbapenem Antibiotics | Serves as a chiral building block for the core pyrrolidine structure. nih.govresearchgate.net | Imipenem, Meropenem, Panipenem nih.gov |

| Alkaloids and Analogs | Provides a stereochemically defined starting point for complex heterocyclic systems. researchgate.net | TAN1251A researchgate.net, Kainoid analogs nih.gov |

| Bioactive Macrocycles | Acts as a rigid conformational constraint within a larger ring structure. nih.gov | Various macrocyclic scaffolds with anti-tumor potential. nih.gov |

Building Blocks for Enzyme Inhibitors and Related Probes

The design of specific enzyme inhibitors is a cornerstone of modern drug discovery. The rigid pyrrolidine scaffold of Trans-Methyl O-benzyl-L-4-hydroxyproline is an attractive starting point for creating potent and selective inhibitors. The fixed conformation of the ring system reduces the entropic penalty upon binding to an enzyme's active site, potentially leading to higher affinity.

This compound and its derivatives have been utilized as core templates for inhibitors targeting several important enzyme classes:

Angiotensin-Converting Enzyme (ACE) Inhibitors: The hydroxyproline scaffold mimics the structure of the terminal dipeptide of angiotensin I, allowing it to bind to the active site of ACE. It is a key component in several clinically important ACE inhibitors used to treat hypertension. nih.govresearchgate.net

Protease Inhibitors: The defined stereocenters of hydroxyproline derivatives make them ideal for fitting into the specific pockets of protease active sites. For instance, they have been incorporated into inhibitors of the hepatitis C virus (HCV) NS3/4A protease. researchgate.net

Collagen Synthesis Modulators: As a fundamental component of collagen, derivatives of hydroxyproline are used to create probes and inhibitors to study collagen metabolism and related diseases like fibrosis. chemimpex.com

The O-benzyl and methyl ester groups in Trans-Methyl O-benzyl-L-4-hydroxyproline provide convenient handles for synthetic diversification, allowing for the creation of focused libraries of compounds to screen for inhibitory activity against specific enzyme targets.

| Enzyme/Target Class | Role of Hydroxyproline Building Block | Therapeutic Area |

|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Acts as a peptidomimetic that binds to the enzyme's active site. nih.govresearchgate.net | Hypertension, Cardiovascular Disease |

| HCV NS3/4A Protease | Serves as a key structural template for fitting into the active site. researchgate.net | Antiviral (Hepatitis C) |

| Prolyl Hydroxylases | Used to create probes and inhibitors to study collagen metabolism. chemimpex.com | Fibrosis, Tissue Repair Research |

Contributions to Polymer Science and Biomaterials Research

Synthesis of Biodegradable Polymers from Hydroxyproline (B1673980) Derivatives

The trifunctional nature of hydroxyproline allows for various polymerization strategies, creating polymers with backbones connected through different functional groups. pku.edu.cn This versatility has been harnessed to synthesize biodegradable polymers like polyesters and polyamides, which are of significant interest for medical and environmental applications due to their ability to break down into non-toxic, naturally occurring components. cmu.edunih.gov

Polyesters derived from hydroxyproline are a significant class of biodegradable polymers. One key example is poly(trans-4-hydroxy-L-proline ester) (PHPE), which can be synthesized from N-benzyloxycarbonyl-4-hydroxy-L-proline through polycondensation, followed by the removal of the protecting group. cmu.edu This polymer is notable for its rapid and complete degradation into hydroxyproline, a natural component of collagen, which suggests excellent biocompatibility. cmu.edu

The synthesis can also proceed from trans-4-hydroxy-L-proline, which is first converted into a monomer like trans-4-hydroxy-N-benzyl-L-proline, methyl ester. researchgate.net This monomer can then be polymerized, and the benzyl (B1604629) protection group is subsequently removed via hydrogenolysis to yield the final polyester. researchgate.net The properties of these polyesters can be tuned by modifying the side groups, allowing for the creation of materials with varied thermal stability and crystallinity. pku.edu.cn For instance, polymers bearing a long dodecyl side chain have shown melting temperatures (Tm) of 202°C and decomposition temperatures (Td) of 300°C. pku.edu.cn

Table 1: Synthesis and Properties of Hydroxyproline-Derived Polyesters

| Monomer/Precursor | Polymerization Method | Key Feature | Degradation Product | Ref. |

|---|---|---|---|---|

| N-benzyloxycarbonyl-4-hydroxy-L-proline | Polycondensation | N-protected polymer | Hydroxyproline | cmu.edu |

| Trans-4-hydroxy-N-benzyl-L-proline | Polycondensation, Hydrogenolysis | Benzyl group removed post-polymerization | Hydroxyproline | researchgate.net |

Polyamides based on hydroxyproline have also been developed, particularly for applications in biomaterials. An experimental polyamide can be synthesized from trans-4-hydroxy-L-proline methyl ester. nih.gov The synthesis involves preparing the monomer from trans-4-hydroxy-L-proline and then polymerizing it using a melt polycondensation method. researchgate.netnih.gov This process has yielded polyamides with molecular weights ranging from 1800 to 3600 Da. nih.gov These polyamides are typically brittle and hydrophilic oligomers. researchgate.net The resulting polymers have been characterized using techniques such as FTIR and 1H-NMR spectroscopy to confirm their structure. nih.gov

Hydroxyproline-Derived Polymers in Biomaterial Engineering

In biomaterial engineering, the goal is to create materials that can interact with biological systems for therapeutic or diagnostic purposes. frontiersin.org Polymers derived from natural building blocks like amino acids are ideal candidates because their degradation products are biocompatible. nih.gov Hydroxyproline-derived polymers are particularly promising for creating scaffolds for tissue engineering, as they can be designed to mimic the structure and function of the natural extracellular matrix (ECM). pku.edu.cnmdpi.com

Polymeric scaffolds are crucial in regenerative medicine as they provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, guiding the formation of new tissue. mdpi.comnih.gov An ideal scaffold should be biocompatible, biodegradable at a rate that matches tissue regeneration, and possess appropriate mechanical properties and porosity. frontiersin.orgnumberanalytics.com

Hydroxyproline is a key component of collagen, the main structural protein in the ECM of many tissues. pku.edu.cn This makes polymers derived from it inherently biomimetic. These polymers can be fabricated into various forms, such as hydrogels, films, and porous scaffolds, suitable for tissue engineering applications. frontiersin.orgmdpi.com The ability to functionalize the hydroxyl group of the hydroxyproline unit allows for the attachment of bioactive molecules or the tuning of surface properties to enhance cell interaction and guide tissue regeneration. pku.edu.cn

Table 2: Key Considerations in Scaffold Design

| Property | Importance in Regenerative Medicine | How Hydroxyproline Polymers Contribute | Ref. |

|---|---|---|---|

| Biocompatibility | Prevents adverse immune responses. | Degrade into natural, non-toxic amino acids. | cmu.edufrontiersin.org |

| Biodegradability | Allows for gradual replacement by new tissue. | Degradation rate can be tailored by chemical design. | frontiersin.orgnumberanalytics.com |

| Porosity | Facilitates nutrient transport and cell infiltration. | Can be used as porogens or fabricated into porous structures. | nih.govnumberanalytics.com |

| Mechanical Properties | Provides structural support to the regenerating tissue. | Tunable through side-chain modification and copolymerization. | pku.edu.cnnumberanalytics.com |

| Biomimicry | Mimics the natural cellular environment (ECM). | Hydroxyproline is a natural component of collagen. | pku.edu.cnmdpi.com |

A notable application of hydroxyproline derivatives is the use of a polyamide of trans-4-hydroxy-L-proline as a porogen filler. researchgate.netnih.gov A porogen is a material that can be incorporated into another material and later removed to create pores. In this case, the hydrophilic polyamide is mixed into a nondegradable acrylic bone cement matrix. nih.gov When this composite material is placed in an aqueous environment (such as the body), the hydrophilic polyamide absorbs water and leaches out, leaving behind a porous structure within the bone cement. researchgate.netnih.gov This in situ porosity generation is believed to improve the fixation between the cement and living bone by allowing for bone ingrowth into the porous network, thereby strengthening the mechanical connection. researchgate.netnih.gov

Design of Novel Biomimetic Polymeric Systems

Biomimetic polymers are synthetic polymers designed to mimic the structure and function of natural biopolymers like proteins and polysaccharides. pku.edu.cn The unique stereochemistry and rigid ring structure of hydroxyproline make it an excellent monomer for creating such systems. pku.edu.cn For example, the hydroxyproline backbone can be used to create polymers that adopt stable, secondary structures similar to the polyproline II (PPII) helix found in collagen and other proteins. pku.edu.cn

By functionalizing the 4-hydroxyl group, researchers can attach various side chains to this rigid scaffold. pku.edu.cn This strategy allows for the precise arrangement of functional groups in three-dimensional space, mimicking the complex surfaces of proteins. For example, by attaching both hydrophobic and cationic groups, it is possible to create facially amphiphilic polymers that can interact with cell membranes. pku.edu.cn This approach opens up possibilities for designing materials for drug delivery, cell-penetrating materials, and antimicrobial agents that are inspired by nature. pku.edu.cn

Biochemical and Structural Biology Investigations

Elucidation of Protein Folding and Stability Mechanisms

The unique, conformationally restricted structure of the proline ring and its derivatives is fundamental to protein architecture. Trans Methyl O-benzyl-L-4-hydroxyproline is utilized in biochemical research to probe the forces and interactions that govern how proteins fold into their specific three-dimensional shapes and maintain stability.

Modification of the 4-hydroxyl group of proline, such as through O-methylation or O-benzylation, provides a powerful method for dissecting the contribution of specific molecular interactions to protein stability. One hypothesis for the stabilizing effect of hydroxyproline (B1673980) in proteins like collagen suggests that a network of water molecules, organized by the hydroxyl group, links to main-chain carbonyl groups. An alternative theory points to a stereoelectronic effect, where the electronegative hydroxyl group preorganizes the peptide backbone into a conformation favorable for the final protein structure. nih.gov

By replacing the hydroxyl group with an O-benzyl group, researchers can systematically alter the hydrogen-bonding capacity and steric bulk at this position. The O-benzyl group, being a poor hydrogen bond acceptor and more sterically demanding than a hydroxyl group, allows for the study of how these changes impact folding pathways and the final conformational stability of peptides and proteins. These investigations provide insights into the nuanced roles of local stereoelectronic effects versus solvent-mediated hydrogen bond networks in stabilizing protein structures. nih.gov

Role in Collagen Structure and Metabolism Research

Collagen, the most abundant protein in animals, owes its signature triple helix stability in large part to the post-translational hydroxylation of proline residues to form 4-hydroxyproline (B1632879) (4-Hyp). nih.gov This modification is critical for the integrity of connective tissues. wisc.edunih.gov this compound serves as a key investigative tool in this area.

The stability of the collagen triple helix is highly dependent on the residues within its repeating Gly-Xaa-Yaa amino acid sequence. wisc.edunih.gov 4-Hyp is most commonly found in the Yaa position, where it markedly enhances the thermal stability of the helix. nih.govwisc.edunih.gov Studies using synthetic collagen-like peptides have demonstrated that modifying the hydroxyl group of 4-Hyp directly impacts this stability. For instance, O-methylation, a modification conceptually similar to O-benzylation, has been shown to significantly affect the melting temperature (Tm), a measure of thermal stability.

Research has shown that the destabilization caused by certain modifications can be attributed to the loss of favorable interactions or the introduction of steric clashes within the tightly packed triple helix. wisc.edunih.gov By incorporating analogs like this compound into synthetic collagen peptides, scientists can meticulously study the structural and energetic consequences of altering the 4-Hyp residue. This helps to clarify the precise role of the hydroxyl group in maintaining collagen's structure and provides information on the metabolic processes of collagen synthesis and degradation. researchgate.netnih.govresearchgate.net

| Peptide Sequence | Modification | Melting Temperature (Tm) in °C | Effect on Stability |

|---|---|---|---|

| (Pro-Pro-Gly)15 | None (Control) | 65 | High Stability |

| (hyp-Pro-Gly)15 | (2S,4S)-4-hydroxyproline | 25 | Weak Stability |

| (mop-Pro-Gly)15 | O-Methylation of (2S,4S)-4-hydroxyproline | 47 | Rescued Stability |

Mechanistic Studies of Amino Acid Transporters through Analog Probes

This compound is part of a broader class of hydroxyproline derivatives used to investigate the function of amino acid transporters. nih.gov These transporters, such as SLC1A4 (ASCT1) and SLC1A5 (ASCT2), are membrane proteins that control the passage of neutral amino acids into and out of cells and are implicated in various physiological and pathological processes. nih.gov

The conformationally restricted pyrrolidine (B122466) ring of hydroxyproline provides a versatile scaffold for designing diverse, multi-functionalized analogs. nih.govexlibrisgroup.comnih.gov By synthesizing a series of derivatives with different substituents, such as benzyl (B1604629) or alkyl ethers at the hydroxyl position, researchers can probe the ligand-binding sites of these transporters. nih.gov These synthetic analog probes help to elucidate the structure-activity relationships (SAR) that govern substrate recognition and inhibition.

For example, studies have been conducted where various substituted hydroxyprolines, including benzyl ether derivatives, were synthesized and screened for their ability to inhibit transport activity. nih.gov Through methods like electrophysiology and radiolabeled uptake assays, scientists can measure how these modifications affect the affinity of the analog for the transporter and whether it acts as a substrate or an inhibitor. nih.govexlibrisgroup.comnih.gov This approach allows for the mapping of molecular interactions within the transporter's binding pocket, revealing crucial information about the steric and electronic requirements for ligand binding and transport. nih.gov This knowledge is instrumental in the development of selective inhibitors for these transporters, which are valuable research tools and potential therapeutic agents. nih.gov47.251.13consensus.app

Emerging Research Frontiers and Future Directions

Innovative Synthetic Methodologies for Enhanced Efficiency

Trans Methyl O-benzyl-L-4-hydroxyproline serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and bioactive molecules. chemimpex.com Its preparation typically originates from the more readily available trans-4-hydroxy-L-proline. Methodologies often involve a two-step process of esterification of the carboxylic acid followed by benzylation of the hydroxyl group.

Recent research focuses on improving the efficiency and scalability of these synthetic routes. Key strategies include the optimization of reaction conditions to maximize yield and minimize side products. For instance, the benzylation step can be achieved using benzyl (B1604629) bromide in the presence of a suitable base, such as cesium carbonate in an anhydrous solvent like DMF. nih.gov

Furthermore, this compound is a monomer for the synthesis of advanced polymers. One synthetic route involves its conversion to poly(trans-4-hydroxy-N-benzyl-L-proline), which can then be deprotected via hydrogenolysis to yield the final polyester. This approach highlights the utility of the O-benzyl and methyl ester groups as protecting elements that facilitate polymerization before being removed.

A summary of a typical synthetic transformation is presented below:

| Starting Material | Reagents | Product | Typical Yield |

| (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid | 1. Cs₂CO₃, DMF2. Benzyl bromide | Benzyl (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate | 82% nih.gov |

These methodologies underscore the compound's role as a versatile chiral starting block for creating complex molecular scaffolds. nih.gov

Expansion of Catalytic Scope and Selectivity

The inherent chirality of this compound and its derivatives makes them valuable as chiral auxiliaries in asymmetric synthesis. chemimpex.com Their rigid pyrrolidine (B122466) ring can effectively control the stereochemical outcome of reactions, leading to the formation of enantiomerically pure products.

Research is focused on leveraging this property to develop new catalytic systems with enhanced scope and selectivity. By modifying the core structure, chemists can fine-tune the steric and electronic environment around a catalytic center, thereby influencing the transition state of a reaction. This approach has been instrumental in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is paramount. The use of hydroxyproline-derived scaffolds is a well-established strategy for achieving high levels of enantioselectivity in a variety of chemical transformations.

Advanced Applications in Chemical Biology Tool Development

The unique conformational constraints imposed by the pyrrolidine ring of this compound have made it a preferred building block in the design of peptide mimetics. chemimpex.com These molecules mimic the structure of natural peptides and are used to study protein-protein interactions and enzyme mechanisms. By incorporating this compound into a peptide sequence, researchers can stabilize specific secondary structures, such as β-turns or polyproline II helices, which are crucial for biological recognition events. chemimpex.com

Its ability to stabilize predictable conformations is essential for developing tools to probe protein folding and interactions. chemimpex.com These structurally defined scaffolds can be functionalized with fluorescent probes or affinity tags, allowing for the investigation of complex biological processes. This makes the compound an important component in the development of novel therapeutic strategies and diagnostic agents.

Computational and Spectroscopic Approaches for Structural Elucidation of Derivatives

The precise three-dimensional structure of derivatives of this compound is critical to their function. Advanced spectroscopic and computational methods are indispensable for their characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure and conformational dynamics in solution. The equilibrium between cis and trans isomers of the prolyl peptide bond in derivatives can be assessed using NMR, which is crucial for understanding their biological activity. nih.gov For instance, the ¹H NMR spectrum of trans-4-hydroxy-L-proline methyl ester shows a characteristic singlet for the methyl ester protons. researchgate.net

Computational methods, such as molecular docking, are employed to predict how these molecules interact with biological targets. mdpi.com These studies can guide the design of new inhibitors or probes with enhanced affinity and specificity. For example, docking studies have been performed on O-benzyl oxime-based derivatives to understand their binding to enzyme active sites. mdpi.com

| Technique | Application | Key Findings |

| X-ray Crystallography | Determination of solid-state structure of O-acyl derivatives. nih.gov | Revealed similarities in the crystalline structures of AcHyp(C(O)CH₃)OMe and AcHypOMe. nih.gov |

| NMR Spectroscopy | Assessment of cis/trans peptide bond equilibrium in solution. nih.gov | Characterized rotamer populations for various O-acyl derivatives. nih.gov |

| Molecular Docking | Prediction of binding modes of derivatives in enzyme active sites. mdpi.com | Guided the design of new dual-acting agents targeting aldose reductase. mdpi.comnih.gov |

Exploration of Novel Bioactive Scaffolds Derived from this compound

As a versatile building block, this compound is central to the synthesis of diverse bioactive scaffolds. Its unique structure allows for modifications that can significantly enhance the biological activity of the resulting derivatives. chemimpex.com

It serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The pyrrolidine scaffold is a common motif in many biologically active compounds. For instance, derivatives of 4-hydroxyproline (B1632879) are used to synthesize potent antiviral agents like Ledipasvir, which is used to treat Hepatitis C. nih.gov

Furthermore, the compound is utilized in the creation of novel heterocyclic systems and polymers with potential applications in medicine and materials science. nih.gov The ability to functionalize the pyrrolidine ring at multiple positions allows for the generation of compound libraries for high-throughput screening, accelerating the discovery of new drug candidates. The development of polymers from hydroxyproline (B1673980) has led to new biomimetic and biodegradable materials. nih.gov

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl group integration at δ 7.3–7.5 ppm) and stereochemistry (coupling constants for trans-4-hydroxy configuration) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₁₇NO₃, ~235.28 g/mol) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity (>99% for pharmaceutical applications) .

Critical Note : Compare retention times with commercially available standards (e.g., Z-O-tert-butyl derivatives) to validate identity .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 94% vs. 98%) for this compound?

Methodological Answer :

Yield discrepancies often arise from:

- Reaction Scale : Microscale reactions may report higher yields due to easier heat/solvent control.

- Purification Methods : Column chromatography vs. recrystallization can affect recovery rates. For example, chromatography may recover 98% but introduce solvent impurities .

- Catalyst Efficiency : Trace moisture in NaH or Pd-C catalysts can reduce benzylation efficiency.

Q. Troubleshooting Protocol :

Repeat reactions under inert atmosphere (Ar/N₂).

Optimize solvent purity (e.g., anhydrous DMF).

Validate yields via gravimetric analysis post-recrystallization .

Basic: What are the primary applications of this compound in drug development?

Q. Methodological Answer :

- Peptide Backbone Modification : Used to enhance metabolic stability of therapeutic peptides (e.g., collagenase inhibitors) .

- Prodrug Design : The benzyl group acts as a prodrug moiety, enabling targeted release in vivo .

- Enzyme Substrate Analogues : Serves as a prolyl hydroxylase inhibitor in hypoxia-inducible factor (HIF) studies .

Case Study : In HIF-1α stabilization assays, IC₅₀ values are determined via Western blotting after treating cells with the compound (10–100 μM) .

Advanced: What strategies mitigate decomposition of this compound under physiological conditions?

Methodological Answer :

Decomposition pathways include:

- Oxidative Degradation : The benzyl group is susceptible to oxidation.

- Hydrolysis : Acidic/alkaline conditions cleave the ester bond.

Q. Mitigation Approaches :

- Formulation : Encapsulate in liposomes to shield from pH extremes.

- Structural Derivatives : Replace the methyl ester with tert-butyl esters (e.g., Z-O-tert-butyl derivatives) for enhanced stability .

- Storage : Store at -20°C under nitrogen to prevent oxidation .

Basic: How does the compound’s solubility profile impact its use in in vitro assays?

Q. Methodological Answer :

- Aqueous Solubility : Low solubility in water (<1 mg/mL) necessitates DMSO or ethanol as co-solvents .

- Buffer Compatibility : Phosphate-buffered saline (PBS) at pH 7.4 is optimal for cell-based assays.

Protocol Note : Pre-solubilize in DMSO (10 mM stock) and dilute to ≤0.1% DMSO in final assays to avoid cytotoxicity .

Advanced: What computational methods predict the interaction of this compound with prolyl hydroxylases?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to prolyl hydroxylase active sites (PDB: 1HBT). Focus on hydrogen bonding with Fe²⁺ cofactors .

- MD Simulations : GROMACS simulations (100 ns) assess conformational stability of enzyme-inhibitor complexes .

- QSAR Models : Correlate substituent effects (e.g., benzyl vs. tert-butyl) with inhibitory potency (pIC₅₀) .

Validation : Compare computational results with in vitro enzyme kinetics (Km/Vmax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products